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1-(1H-Imidazol-1-yl)-2-phenylethanone

Cat. No.: B12829573
M. Wt: 186.21 g/mol
InChI Key: ZKDFUMIDVJJJNM-UHFFFAOYSA-N
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Description

Contextualization of Imidazole-Containing Ketones in Contemporary Organic Chemistry Research

Imidazole-containing ketones represent a significant and versatile class of compounds in modern organic chemistry. The imidazole (B134444) ring is a privileged structure, meaning it frequently appears in biologically active molecules and is a valuable component in medicinal chemistry and materials science. When combined with a ketone functional group, the resulting molecule becomes a powerful building block for synthesizing more complex chemical architectures.

Specifically, the subclass to which 1-(1H-Imidazol-1-yl)-2-phenylethanone belongs, the N-acylimidazoles, are renowned as efficient acyl-transfer reagents. nih.gov Their utility stems from the electronic properties of the imidazole ring, which acts as an excellent activating group and a good leaving group. This reactivity allows the facile transfer of the acyl group to various nucleophiles. chemicalbook.com This characteristic makes N-acylimidazoles valuable intermediates in the synthesis of esters, amides, and other carbonyl derivatives under mild conditions, a process frequently utilized in the construction of peptides and other complex organic molecules. nih.gov The study of these ketones provides fundamental insights into reaction mechanisms, catalysis, and the design of novel synthetic methodologies.

Historical Development and Early Investigations of this compound

While a singular, dated report of the first synthesis of this compound is not readily prominent in historical literature, its development is intrinsically linked to the broader, well-established chemistry of N-acylimidazoles. The foundational methods for preparing these compounds were established in the mid-20th century and have become standard procedures in organic synthesis.

The most direct and historically significant method for the synthesis of this compound involves the activation of phenylacetic acid followed by its reaction with imidazole. A premier activating agent for this transformation is 1,1'-carbonyldiimidazole (B1668759) (CDI). In this process, CDI reacts with phenylacetic acid to form a highly reactive imidazolide (B1226674) intermediate, which then readily acylates another imidazole molecule. An alternative, conceptually similar approach involves converting phenylacetic acid to phenylacetyl chloride, which then reacts with imidazole to yield the final product.

General processes for producing N-acylimidazoles from carboxylic anhydrides and carbonyldiimidazole were subjects of patent literature, highlighting their importance as chemical intermediates. The synthesis of 1-(phenylacetyl)imidazole, specifically from phenylacetic acid and 1,1'-carbonyldiimidazole, is noted as a high-yield reaction, underscoring its practicality as a laboratory procedure. These early synthetic strategies were pivotal, providing chemists with reliable access to N-acylimidazoles and enabling the exploration of their reactivity and potential applications.

Core Structural Elements and Their Chemical Significance in this compound

The chemical properties and reactivity of this compound are a direct consequence of its constituent parts: the N-acylimidazole functionality, the methylene (B1212753) bridge, and the terminal phenyl group.

The N-acylimidazole group is the most significant functional feature of the molecule. The attachment of the carbonyl carbon directly to a nitrogen atom of the imidazole ring makes the carbonyl group highly electrophilic and susceptible to nucleophilic attack. The imidazole ring is an effective "activated" leaving group, far superior to a typical hydroxyl or alkoxy group. This activation is central to the compound's role as an acylating agent in organic synthesis. nih.govchemicalbook.com

The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a planar system with a sextet of π-electrons, which imparts aromatic stability. One nitrogen atom (N-3) is pyridine-like and basic, while the other (N-1), involved in the amide-like bond, is non-basic. This electronic arrangement is crucial for its function as an activating group.

Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-phenyl-1-(1H-imidazol-1-yl)ethanoneIUPAC
Synonym(s) 1-(Phenylacetyl)imidazole, N-(phenylacetyl)imidazole
CAS Number 55628-82-5
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B12829573 1-(1H-Imidazol-1-yl)-2-phenylethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-imidazol-1-yl-2-phenylethanone

InChI

InChI=1S/C11H10N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

ZKDFUMIDVJJJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 1 1h Imidazol 1 Yl 2 Phenylethanone

Established Synthetic Routes to 1-(1H-Imidazol-1-yl)-2-phenylethanone

The traditional synthesis of this compound and its analogs relies on well-established organic reactions that have been refined over time. These methods are known for their reliability and have been fundamental in accessing this class of compounds.

Nucleophilic Substitution Reactions with Halogenated Acetophenones and Imidazole (B134444)

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between imidazole and a halogenated acetophenone (B1666503), typically 2-bromo-1-phenylethanone (phenacyl bromide). semanticscholar.orgresearchgate.netlookchem.com In this SN2 reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing the bromide ion. libretexts.org This condensation reaction is a common strategy for obtaining 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives. researchgate.net The reaction typically proceeds with inversion of configuration if a chiral center is present. libretexts.org

Computational studies using Density Functional Theory (DFT) have been performed to investigate the reaction mechanism between imidazole and various 2-bromo-1-arylethanone derivatives, providing insights into the electronic and structural factors governing the reaction. semanticscholar.org The reaction yields azolylacetophenones, which are versatile intermediates for the synthesis of more complex heterocyclic compounds. researchgate.netlookchem.com

Table 1: Nucleophilic Substitution for this compound Synthesis

Reactant 1Reactant 2Reaction TypeKey FeatureReference
Imidazole2-Bromo-1-phenylethanoneNucleophilic Substitution (SN2)Direct formation of the target compound. semanticscholar.orgresearchgate.netlookchem.com
ImidazoleSubstituted 2-bromoacetophenonesCondensationYields various 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives. researchgate.net

Mannich Reaction Applications in the Synthesis of this compound Precursors

The Mannich reaction is a three-component condensation that produces β-amino ketones, also known as Mannich bases. nih.govnih.gov This reaction involves an enolizable ketone (like acetophenone), formaldehyde, and a primary or secondary amine. nih.gov While not a direct route to this compound, the Mannich reaction is crucial for synthesizing its precursors. researchgate.net The resulting β-amino ketones can be transformed into the desired imidazole derivative through subsequent chemical modifications. organic-chemistry.orgnih.gov For instance, a Mannich base derived from acetophenone could undergo reactions to introduce the imidazole moiety, positioning the Mannich reaction as a key step in multi-step synthetic strategies. nih.govrsc.org

Various catalysts, including Lewis acids like Yb(OTf)₃, Bi(NO₃)₃, and Cu(OTf)₂, can be employed to facilitate the Mannich reaction. google.com The development of protocols for synthesizing β-amino ketone derivatives is an active area of research, highlighting the importance of these precursors in medicinal chemistry. researchgate.netnih.gov

N-Arylation Strategies for Analogous Imidazole-Functionalized Ketones

N-arylation reactions are fundamental for synthesizing imidazole derivatives where an aryl group is attached to a nitrogen atom. While the title compound is N-alkylated, the principles of N-arylation are relevant for creating analogous structures. The Ullmann condensation is a classic copper-promoted reaction that converts aryl halides to aryl amines, ethers, and other derivatives, often requiring high temperatures. wikipedia.org Modern variations of this reaction utilize soluble copper catalysts with ligands like diamines to achieve the C-N coupling under milder conditions. wikipedia.orgorganic-chemistry.org

Copper(I)-catalyzed N-arylation of imidazoles with aryl iodides and bromides has been shown to be highly efficient, tolerating a wide range of functional groups. researchgate.netorganic-chemistry.orgacs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide a powerful tool for the N-arylation of imidazoles and other nitrogen heterocycles. nih.govrsc.org These strategies enable the synthesis of complex, functionalized N-aryl imidazole derivatives, which can include ketone functionalities analogous to this compound. rsc.org

Table 2: Comparison of N-Arylation Strategies

ReactionCatalyst SystemTypical ConditionsKey FeaturesReference
Ullmann CondensationCopper (stoichiometric or catalytic)High temperatures (>200°C), polar solvents.Classic method for C-N bond formation. wikipedia.orgmdpi.com
Modern Ullmann-typeCu(I) salts with ligands (e.g., phenanthrolines)Milder conditions, lower temperatures.Improved yields and functional group tolerance. researchgate.netorganic-chemistry.orgnih.gov
Buchwald-Hartwig AminationPalladium complexes with phosphine (B1218219) ligandsBase, aprotic solvent.High efficiency for a broad range of substrates. nih.govrsc.org

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These approaches often involve novel catalytic systems and the reduction or elimination of hazardous solvents.

Catalytic Systems in the Preparation of this compound Derivatives

Modern synthetic routes increasingly rely on catalysis to improve efficiency and selectivity. Copper-catalyzed systems are particularly prominent in the synthesis of N-functionalized imidazoles. researchgate.net For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an excellent ligand for the copper-catalyzed N-arylation of imidazoles under mild conditions. organic-chemistry.orgacs.orgnih.gov The addition of polyethylene (B3416737) glycol (PEG) can further accelerate these reactions. organic-chemistry.org

Palladium-catalyzed reactions also offer a versatile platform for creating C-C and C-N bonds. nih.gov For example, palladium-catalyzed α-arylation of ketones allows for the introduction of an aryl group adjacent to the carbonyl, a key structural feature in derivatives of the title compound. rsc.org These catalytic methods often provide higher yields and greater functional group compatibility compared to traditional stoichiometric reactions. organic-chemistry.org

Solvent-Free Reaction Conditions for Imidazole Alkylation

A key aspect of green chemistry is the reduction of solvent use. asianpubs.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this goal, often enabling reactions to proceed rapidly under solvent-free conditions. nih.gov The N-alkylation of imidazoles, a crucial step for forming compounds like this compound, has been successfully performed using microwave irradiation, which dramatically reduces reaction times and energy consumption. nih.govorganic-chemistry.org

One-pot, solvent-free syntheses of substituted imidazoles have been developed using solid supports like silica (B1680970) gel, further enhancing the environmental friendliness of the process. asianpubs.org These methods are advantageous due to their high efficiency, simple workup procedures, and reduced generation of chemical waste, representing a significant step towards sustainable chemical manufacturing. asianpubs.orgbiomedpharmajournal.org

Table 3: Green Synthesis Approaches for Imidazole Derivatives

ApproachKey Technology/ConditionAdvantagesReference
Microwave-Assisted SynthesisMicrowave IrradiationReduced reaction time, lower energy use, often solvent-free. nih.govorganic-chemistry.orgnih.gov
Solvent-Free SynthesisSolid support (e.g., silica gel), neat reactionEnvironmentally friendly, easy product isolation, high efficiency. asianpubs.org
One-Pot ReactionsMulticomponent condensationReduced workup steps, higher atom economy, less waste. asianpubs.orgbiomedpharmajournal.org

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize the yield and ensure high selectivity. Research into the N-alkylation of imidazole and its derivatives with phenacyl halides has highlighted the critical role of the reaction environment. While specific optimization data for this compound is not extensively detailed in publicly available literature, a comprehensive study on the closely related N-alkylation of benzimidazole (B57391) with phenacyl halides provides significant insights into the influential parameters. These findings can be extrapolated to understand the synthesis of the target compound.

A pivotal study on the N-alkylation of 5,6-dibromobenzimidazole with 2,4-dichlorophenacyl chloride systematically investigated the impact of various bases, solvents, molar ratios, temperatures, and reaction times on the product yield. nih.gov The results of this study offer a valuable framework for optimizing the synthesis of this compound.

Influence of Base and Solvent:

The choice of base and solvent is paramount in the N-alkylation of imidazoles. The base is required to deprotonate the imidazole, thereby activating it for nucleophilic attack on the phenacyl halide. The solvent, in turn, influences the solubility of the reactants and the reaction rate.

In the model reaction with the benzimidazole derivative, a variety of base-solvent systems were evaluated. nih.gov The use of potassium carbonate (K₂CO₃) in acetonitrile (B52724) (MeCN) was a common starting point. nih.gov However, under these conditions at room temperature, the yield was modest. Other systems, such as triethylamine (B128534) (Et₃N) in acetonitrile or dimethylformamide (DMF), and N,N-diisopropylethylamine (DIPEA) in acetonitrile, showed improved but still suboptimal yields. nih.gov

A significant breakthrough was achieved by employing sodium bicarbonate (NaHCO₃) as the base in acetonitrile. This system, particularly when the reaction was conducted at reflux, led to a substantial increase in the product yield. nih.gov This suggests that for the synthesis of this compound, a similar combination of a mild inorganic base and a polar aprotic solvent at elevated temperatures would likely be beneficial. Other research also supports the use of systems like potassium carbonate in acetonitrile or sodium bicarbonate in toluene (B28343) for the N-alkylation of imidazoles. nih.gov

Interactive Data Table: Optimization of Base and Solvent for N-Phenacylation

The following table, based on the findings from the N-alkylation of a benzimidazole derivative, illustrates the effect of different base-solvent systems on the reaction yield. nih.gov This provides a strong indication of the conditions that would be favorable for the synthesis of this compound.

BaseSolventTemperatureYield (%)
K₂CO₃MeCNRoom Temp.28
K₂CO₃DioxaneRoom Temp.7
Et₃NMeCNRoom Temp.22
Et₃NDMFRoom Temp.15
DIPEAMeCNRoom Temp.20
NaHCO₃ MeCN Reflux 54

Effect of Temperature and Reaction Time:

Temperature plays a dual role in this reaction. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts. The optimization study on the benzimidazole analogue demonstrated that conducting the reaction at reflux temperature significantly improved the yield compared to room temperature. nih.gov The optimal reaction time was found to be 24 hours to ensure the completion of the reaction. nih.gov

Molar Ratio of Reactants:

Detailed Research Findings:

Further research into the N-alkylation of imidazoles corroborates the importance of these parameters. For instance, the reaction of imidazole with phenacyl bromide has been shown to proceed efficiently with up to a 92% yield when using triethylamine as a base in refluxing acetone (B3395972) or acetonitrile. nih.gov In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can further enhance the reaction rate and yield. nih.gov Reactions performed without an external base have been reported to result in significantly lower yields of around 53–60%. nih.gov The use of microwave irradiation in a potassium hydroxide-ethanol system has also been explored as an alternative energy source to accelerate the reaction. nih.gov

Reactivity and Chemical Transformations of 1 1h Imidazol 1 Yl 2 Phenylethanone

Role as a Versatile Synthetic Intermediatelookchem.comwikipedia.orgsci-hub.se

1-(1H-Imidazol-1-yl)-2-phenylethanone, also known as 2-(1-imidazolyl)acetophenone, is a pivotal intermediate in the synthesis of a variety of organic compounds. lookchem.com Its chemical structure, featuring a reactive carbonyl group, an acidic α-proton, and an imidazole (B134444) ring, allows for a wide range of chemical modifications. This versatility makes it a valuable precursor for creating complex molecules, including chiral alcohols and diverse heterocyclic systems. lookchem.comresearchgate.net The compound is typically synthesized by reacting phenacyl bromide with imidazole. lookchem.com

Modifications at the Carbonyl Group: Oxime Formation and Esterificationwikipedia.orgresearchgate.netnih.gov

The carbonyl group in this compound is a key site for chemical derivatization. One common transformation is the reaction with hydroxylamine (B1172632) to form the corresponding oxime, (1E)-2-(1H-imidazol-2-yl)-1-phenylethanone oxime. wikipedia.orgscbt.com Oximes are generated by the condensation of a ketone with hydroxylamine, a reaction that is useful for the identification and purification of carbonyl compounds. wikipedia.org

Furthermore, the carbonyl group can be reduced to a hydroxyl group, which can then undergo esterification. For instance, a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters have been synthesized and studied. researchgate.net These reactions typically involve the reduction of the ketone to the corresponding alcohol, followed by reaction with an appropriate acylating agent to form the ester. nih.gov

Table 1: Examples of Carbonyl Group Modifications

Reactant Reagent Product Reaction Type
This compound Hydroxylamine (1E)-2-(1H-imidazol-2-yl)-1-phenylethanone oxime Oxime Formation

Stereoselective Reduction to Chiral Alcohols and Derivativeslookchem.comresearchgate.net

The stereoselective reduction of the prochiral ketone in this compound to form chiral alcohols is a significant transformation. lookchem.com Catalytic asymmetric hydrogenation is a key method to produce chiral 1-aryl-2-imidazol-1-yl-ethanols with high enantioselectivity. lookchem.com These chiral alcohols are valuable intermediates in the synthesis of optically pure compounds. researchgate.net

For example, the use of catalysts such as RuCl(p-cymene)[(R,R)-Ts-DPEN] can facilitate the reduction of the keto group to a hydroxyl group, yielding (S)-2-(1H-imidazol-1-yl)-1-phenylethanols. researchgate.net The resulting chiral alcohols can be further derivatized, for instance, by esterification to produce a range of chiral esters. researchgate.netnih.gov The separation of racemic mixtures of these alcohol derivatives has shown that the different enantiomers can exhibit distinct biological activities. nih.gov

Table 2: Stereoselective Reduction and Subsequent Derivatization

Starting Material Catalyst/Reagent Product Significance
This compound RuCl(p-cymene)[(R,R)-Ts-DPEN] (S)-2-(1H-Imidazol-1-yl)-1-phenylethanol Synthesis of enantiomerically pure alcohols

Reactions Involving the Imidazole Nitrogen and Ring Systemresearchgate.netnih.gov

The imidazole ring of this compound is also a site of reactivity. The sp2-hybridized nitrogen atom (N-3) can act as a base and a nucleophile, allowing for reactions such as protonation to form imidazolium (B1220033) salts. nih.gov The imidazole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. nih.gov

Reactions can also lead to the formation of more complex heterocyclic systems. For example, certain substituted α-hydroxyamino oximes can react with ethyl glyoxylate (B1226380) to form 1-hydroxy-1H-imidazole-2-carboxylic acid ethyl esters. researchgate.net These reactions highlight the role of the imidazole moiety in constructing larger, functionalized heterocyclic scaffolds. researchgate.net

Cycloaddition and Heterocyclic Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic systems. numberanalytics.com this compound and its derivatives can participate in such reactions, leading to the formation of fused and polycyclic structures.

Synthesis of Thienylazole Derivatives via Electrophilic Attacklookchem.com

This compound can serve as a precursor for the synthesis of thienylazole derivatives. This transformation involves the reaction of the starting ketone with electrophiles like phenyl isothiocyanate or phenacyl bromide. lookchem.com These reactions demonstrate the utility of the parent molecule in building more complex heterocyclic frameworks through electrophilic attack and subsequent cyclization. lookchem.com

Condensation Reactions for Formation of Chalcone (B49325) Analogsacs.orgnih.gov

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are synthesized through the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde. acs.orgnih.gov While direct condensation of this compound is not explicitly detailed, the analogous reaction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone with various benzaldehydes is a well-established method for producing chalcone analogs. acs.org

This type of condensation reaction typically occurs in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, and involves the formation of a reactive α,β-unsaturated carbonyl system. acs.orgnih.gov The resulting chalcone derivatives are themselves versatile intermediates for the synthesis of various heterocyclic compounds. acs.org For instance, treatment of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone with different aldehydes in the presence of 40% NaOH yields the corresponding chalcone derivatives. nih.gov Similarly, chalcones can be prepared from hydroxyacetophenone and benzaldehyde (B42025) derivatives using 50% KOH. acs.org

Table 3: General Scheme for Chalcone Synthesis

Aryl Ketone Aromatic Aldehyde Catalyst Product
1-[4-(1H-imidazol-1-yl)phenyl]ethanone Substituted Benzaldehyde Base (e.g., KOH) (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-arylprop-2-en-1-one
Hydroxyacetophenone Benzaldehyde derivative 50% KOH Chalcone derivative

Diversification through Functional Group Interconversions

The ketone functional group in this compound is a prime site for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for modifying the molecule's properties and for creating new pharmacologically active compounds.

Reduction of the Ketone to a Secondary Alcohol

One of the most significant transformations of this compound is the reduction of its ketone group to a secondary alcohol, yielding 2-(1H-imidazol-1-yl)-1-phenylethanol. This conversion is a key step in the synthesis of various antifungal agents. The introduction of a hydroxyl group creates a new chiral center, allowing for the preparation of specific stereoisomers, which can have profound effects on biological activity.

Enantioselective reduction methods have been developed to control the stereochemistry of the resulting alcohol. For instance, the use of a ruthenium catalyst, specifically RuCl(p-cymene)[(R,R)-Ts-DPEN], facilitates the asymmetric reduction of the ketone to produce the (S)-enantiomer of 2-(1H-imidazol-1-yl)-1-phenylethanol. rsc.org This level of stereochemical control is vital in drug development, where one enantiomer often exhibits greater potency and a better safety profile than the other.

General reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are also effective for this transformation, typically yielding a racemic mixture of the alcohol. rsc.org The choice of reducing agent and reaction conditions allows for either the stereoselective or non-selective synthesis of the corresponding alcohol, providing flexibility in synthetic design.

Interactive Data Table: Reduction of this compound

Starting MaterialReagent/CatalystProductReaction TypeSelectivityReference
This compoundRuCl(p-cymene)[(R,R)-Ts-DPEN](S)-2-(1H-imidazol-1-yl)-1-phenylethanolAsymmetric ReductionEnantioselective rsc.org
This compoundSodium Borohydride (NaBH₄)2-(1H-imidazol-1-yl)-1-phenylethanolReductionRacemic rsc.org

Formation of Tertiary Alcohols via Grignard and Organolithium Reagents

The ketone in this compound can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to yield tertiary alcohols. organicchemistrytutor.comscribd.com This reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. This transformation is a powerful method for introducing a new carbon-carbon bond and creating a more complex molecular architecture. The choice of the R group in the organometallic reagent determines the nature of the substituent added to the carbinol carbon.

Conversion to Alkenes via the Wittig Reaction

The Wittig reaction provides a pathway to convert the ketone of this compound into an alkene. wikipedia.orgmnstate.eduorganic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and a phosphine (B1218219) oxide. The Wittig reaction is highly valuable for its regioselectivity in forming the double bond at the position of the original carbonyl group.

Formation of Imines and Related Derivatives

The ketone can undergo condensation reactions with primary amines to form imines. A particularly useful extension of this is reductive amination, where the initially formed imine is reduced in situ to an amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). organicchemistrytutor.commasterorganicchemistry.com This one-pot procedure allows for the direct conversion of the ketone to a secondary amine.

Furthermore, reaction with hydrazine (B178648) or its derivatives yields hydrazones. quimicaorganica.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com These reactions proceed via a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. The formation of hydrazones is a common method for the derivatization of carbonyl compounds.

Interactive Data Table: Potential Functional Group Interconversions of this compound

Reaction TypeReagent(s)Product Functional GroupSignificance
Grignard ReactionR-MgX, followed by H₃O⁺Tertiary AlcoholC-C bond formation, increased molecular complexity
Wittig ReactionPh₃P=CHR (Wittig Reagent)AlkeneForms a C=C double bond at the carbonyl position
Reductive AminationR-NH₂, NaBH₃CNSecondary AmineDirect conversion of a ketone to an amine
Hydrazone FormationH₂N-NHRHydrazoneDerivatization of the carbonyl group

Mechanistic Investigations of Reactions Involving 1 1h Imidazol 1 Yl 2 Phenylethanone

Mechanistic Pathways of Nucleophilic Substitution at the Alpha-Carbon of Phenylethanone

The synthesis of 1-(1H-imidazol-1-yl)-2-phenylethanone and its derivatives often involves the nucleophilic substitution reaction between imidazole (B134444) and a 2-bromo-1-arylethanone. semanticscholar.org This reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic alpha-carbon of the phenylethanone derivative, displacing the bromide leaving group. Computational studies using Density Functional Theory (DFT) have been employed to investigate the intricacies of this S_N2 reaction. semanticscholar.org These studies calculate parameters such as single point energies, optimized geometries, and vibrational frequencies for the reactants, transition states, and products involved. semanticscholar.org

Recent research has also shed light on the broader context of nucleophilic substitution reactions involving azole nucleophiles, such as imidazole. rsc.org While many such reactions were traditionally assumed to be stepwise (S_NAr mechanism), kinetic isotope effect (KIE) studies have revealed that many are, in fact, concerted. rsc.org In some cases, particularly with protic nucleophiles like imidazole, the reactions can proceed through a borderline mechanism that is neither purely stepwise nor concerted and is subject to general base catalysis. nih.gov This suggests a mechanistic continuum where the precise pathway is sensitive to the structure of the substrate and the reaction conditions. rsc.orgnih.gov

Understanding Catalytic Cycles and Stereochemical Control in Imidazole-Derived Systems

Imidazole-containing molecules are pivotal in catalysis, often acting as mimics of the histidine residue found in the active sites of many enzymes. nih.gov Their ability to function as both a nucleophile and a general acid/base catalyst makes them versatile in promoting complex chemical transformations.

The imidazole moiety possesses both Brønsted acidic and Lewis basic properties, which are fundamental to its catalytic activity. The unprotonated nitrogen atom acts as a Lewis base, capable of donating its lone pair of electrons. Conversely, the protonated imidazolium (B1220033) ion is a Brønsted acid, capable of donating a proton. rsc.org This dual nature allows imidazole-based catalysts to participate in a variety of reaction mechanisms.

In catalysis, cooperative systems that leverage both Lewis acid and Brønsted base functions can achieve dual activation of substrates, leading to enhanced reaction rates and a broader scope of applicable reactions. researchgate.net The Brønsted base component can deprotonate a pronucleophile to generate a more potent nucleophile, while the Lewis acid component activates an electrophile. researchgate.net Studies on the acetalization of glycerol, for instance, have highlighted the synergistic effect between Brønsted and Lewis acid sites, which enhances catalytic performance. researchgate.net Imidazole-based systems can be designed to harness this synergy. For example, imidazole buffers have been shown to catalyze the hydrolysis and isomerization of RNA models through pathways involving both general base and general acid catalysis. rsc.org The hydrolysis of certain phosphodiester bonds proceeds via two parallel pathways: a concerted general base-catalyzed reaction and a two-step process involving the rate-determining general acid-catalyzed breakdown of an intermediate. rsc.org

Catalytic FunctionForm of ImidazoleMechanism of ActionExample Application
Lewis Base / NucleophileNeutral ImidazoleDonates electron lone pair to an electrophile or acts as a nucleophile.General base catalysis in hydrolysis reactions. rsc.org
Brønsted AcidImidazolium Ion (Protonated)Donates a proton to an intermediate or substrate.General acid catalysis in the breakdown of reaction intermediates. rsc.org
Bifunctional CatalystMixture/Tethered SystemSimultaneously activates both nucleophile (via base) and electrophile (via acid).Enantioselective aza-Henry reactions. nih.gov

In the realm of asymmetric catalysis, ligands derived from imidazole and related N-heterocycles are crucial for achieving high enantioselectivity. While direct mechanistic studies on asymmetric hydrosilylation involving this compound are not extensively detailed in the provided results, insights can be drawn from related processes like asymmetric hydrogenation. Cationic iridium complexes featuring chiral N,P-ligands are effective catalysts for the asymmetric hydrogenation of olefins. nih.gov The mechanism of these reactions is sensitive to the choice of ligand, the substrate, and the counterion. nih.gov The ligand's structure, which can incorporate imidazole-like moieties, is directly responsible for creating the chiral environment around the metal center that dictates the stereochemical outcome of the reaction.

Kinetic Studies and Rate-Determining Steps in Transformative Reactions

For reactions involving this compound, the kinetics depend on the specific transformation. In its synthesis via nucleophilic substitution, the reaction is typically bimolecular, and the rate law would be expressed as: Rate = k [Imidazole] [2-bromo-1-phenylethanone]

This indicates that the rate-determining step involves the collision of one molecule of each reactant. gvsu.edu

Reaction TypeElementary StepsRate-Determining Step (RDS)Example Rate Law
Simple Bimolecular ReactionA + B → Products (single step)The single collision step.Rate = k[A][B]
Multi-step Reaction (Slow First Step)Step 1: A + B → I (slow) Step 2: I + C → Products (fast)Step 1 is the RDS. khanacademy.orgRate = k[A][B]
Multi-step Reaction (Fast Equilibrium First)Step 1: A + B ⇌ I (fast equilibrium) Step 2: I → Products (slow)Step 2 is the RDS. gvsu.eduRate = k'[A][B]

Elucidation of Reaction Intermediates and Transition State Structures

The characterization of transient species, such as reaction intermediates and transition states, is crucial for a complete mechanistic picture. These species represent energy minima (intermediates) and maxima (transition states) along the reaction coordinate. wolfram.com

For the nucleophilic substitution to form this compound, the reaction proceeds through a single transition state in a concerted S_N2 mechanism. semanticscholar.org Computational studies can model the geometry of this transition state, showing the simultaneous formation of the nitrogen-carbon bond and the breaking of the carbon-bromine bond.

In other mechanisms, such as stepwise nucleophilic aromatic substitutions (S_NAr), a distinct reaction intermediate, known as a Meisenheimer complex, is formed. nih.gov Although not directly at a saturated alpha-carbon, these principles from related azole chemistry are relevant. DFT calculations on such systems can predict the structures of these intermediates and the transition states leading to and from them. rsc.orgnih.gov These calculations support the existence of a mechanistic continuum, where the stability of the intermediate determines whether the reaction is stepwise or concerted. rsc.org In borderline cases, the potential energy surface may show a Meisenheimer-like region that is not a true, stable intermediate but rather a shallow plateau along the reaction coordinate. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1h Imidazol 1 Yl 2 Phenylethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. For 1-(1H-Imidazol-1-yl)-2-phenylethanone, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. Based on data from analogous structures, such as substituted phenylethanones and 1-substituted imidazoles, a detailed assignment can be predicted. mdpi.comrsc.org

The key resonances include those for the three protons of the imidazole (B134444) ring, which typically appear as distinct singlets or narrowly coupled multiplets in the aromatic region. The proton at the C2 position of the imidazole ring is the most deshielded, followed by the protons at C4 and C5. The five protons of the phenyl ring will generate signals in the aromatic region, with their multiplicity depending on the substitution pattern. A crucial signal is the singlet corresponding to the methylene (B1212753) (-CH₂-) protons, which are situated between the carbonyl group and the imidazole ring. This signal is characteristically shifted downfield due to the influence of the adjacent electron-withdrawing carbonyl and nitrogen-containing aromatic ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Imidazole H-2~7.8 - 8.2Singlet (s)Most deshielded imidazole proton.
Imidazole H-4/H-5~7.0 - 7.4Doublet (d) or Multiplet (m)Chemical shifts are similar but distinct.
Methylene (-CH₂-)~5.3 - 5.8Singlet (s)Key signal identifying the ethanone (B97240) bridge.
Phenyl H (ortho, meta, para)~7.2 - 7.6Multiplet (m)Complex pattern due to coupling.

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a separate resonance. ucl.ac.uk

The most downfield signal is attributed to the carbonyl carbon (C=O) of the ethanone group, typically appearing around 190-200 ppm. The carbons of the imidazole and phenyl rings resonate in the aromatic region (approximately 115-140 ppm). The C2 carbon of the imidazole ring is generally the most deshielded among the ring carbons. The methylene bridge carbon (-CH₂-) is expected in the 50-60 ppm range. Data from related structures like 1-(4-(1H-imidazol-1-yl)phenyl)ethanone support these assignments. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~192 - 198Most deshielded carbon.
Imidazole C-2~137 - 140Deshielded due to two adjacent nitrogen atoms.
Imidazole C-4/C-5~120 - 130Aromatic region.
Phenyl C (quaternary)~134 - 138The carbon attached to the ethanone moiety.
Phenyl C (CH)~128 - 134Multiple signals expected.
Methylene (-CH₂-)~55 - 60Aliphatic region, shifted downfield.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the functional groups present.

The FT-IR spectrum is dominated by the most polar functional groups. For this compound, the most prominent absorption band is the sharp, strong peak corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1700 cm⁻¹. This is a hallmark of an aryl ketone. nist.govchemicalbook.com

Other significant bands include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹). The C=C and C=N stretching vibrations within the phenyl and imidazole rings are found in the 1400-1600 cm⁻¹ region. The C-N stretching of the imidazole ring also contributes to the fingerprint region. IR spectra of the closely related isomer 4'-(Imidazol-1-yl)acetophenone show these characteristic absorptions. nih.gov

Interactive Table: Characteristic FT-IR Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3150C-H StretchImidazole RingMedium
3000 - 3100C-H StretchPhenyl RingMedium
2850 - 2960C-H StretchMethylene (-CH₂-)Medium-Weak
1680 - 1700C=O StretchKetoneStrong, Sharp
1450 - 1600C=C / C=N StretchAromatic/Imidazole RingsMedium-Strong
1200 - 1300C-N StretchImidazole RingMedium

While specific experimental FT-Raman data for this compound is not widely available, its expected spectrum would provide complementary information to the FT-IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Therefore, the symmetric stretching vibrations of the phenyl and imidazole rings would be expected to produce strong Raman signals. The C=C bonds of the phenyl ring and the skeletal vibrations of the entire molecule would be prominent. In contrast, the highly polar C=O stretch, which is very strong in the IR spectrum, would likely show a weaker intensity in the Raman spectrum. Studies on similar heterocyclic systems like 2-(Thiophen-2-yl)-1H-benzo[d]imidazole confirm that ring breathing modes and symmetric stretches are strong in Raman spectra. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns under ionization. The molecular formula for this compound is C₁₁H₁₀N₂O, corresponding to a molecular weight of 186.21 g/mol . lookchem.comchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 186. A primary and highly characteristic fragmentation pathway for α-substituted ketones is alpha-cleavage. This would lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often the base peak in the spectrum of acetophenone (B1666503) derivatives. chemicalbook.comnist.gov Another significant fragmentation would involve the cleavage of the bond between the methylene group and the imidazole ring, generating a fragment corresponding to the imidazolylmethyl cation [C₄H₅N₂]⁺ at m/z 81 or a phenylacetyl cation [C₆H₅CH₂CO]⁺ at m/z 119. The mass spectrum for the isomer 4'-(Imidazol-1-yl)acetophenone shows a strong molecular ion at m/z 186 and a significant fragment at m/z 171, corresponding to the loss of a methyl group. nih.govmzcloud.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Ion Formula Notes
186[M]⁺[C₁₁H₁₀N₂O]⁺Molecular Ion
105[C₆H₅CO]⁺[C₇H₅O]⁺Benzoyl cation (from α-cleavage), likely base peak
81[CH₂-Im]⁺[C₄H₅N₂]⁺Imidazolylmethyl cation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Molecular Architecture

While specific crystallographic data for this compound are not available in the reviewed literature, the analysis of closely related structures provides insight into the expected molecular architecture.

For instance, the crystallographic analysis of 1-(1H-Imidazol-1-yl)ethanone , which shares the core imidazolyl-ethanone structure, revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov A similar benzimidazole (B57391) analog, 2-(1H-Benzimidazol-1-yl)-1-phenylethanone , also crystallizes in the monoclinic system, but with the space group P2₁/c. nist.govnih.gov The crystallographic data for these related compounds are presented below.

Table 1: Crystallographic Data for Analogs of this compound

Parameter 1-(1H-Imidazol-1-yl)ethanone nih.gov 2-(1H-Benzimidazol-1-yl)-1-phenylethanone nist.gov
Formula C₅H₆N₂O C₁₅H₁₂N₂O
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
a (Å) 7.5263 (8) 5.0475 (2)
b (Å) 7.5835 (10) 11.2319 (6)
c (Å) 9.0853 (10) 10.3517 (5)
**α (°) ** 90 90
**β (°) ** 100.361 (8) 96.620 (3)
**γ (°) ** 90 90
**Volume (ų) ** 510.09 (10) 582.96 (5)

| Z | 4 | 2 |

This table presents data for related compounds to illustrate the parameters obtained from X-ray crystallography.

X-ray diffraction analysis provides precise details about the solid-state conformation of a molecule, including the dihedral angles between different planar parts of the structure. In the case of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone , the planar benzimidazole system is oriented at a significant dihedral angle of 80.43 (5)° with respect to the phenyl ring. nist.gov This twisted conformation is a key feature of its molecular structure.

Conversely, the smaller analog, 1-(1H-Imidazol-1-yl)ethanone , is reported to be almost planar, with the acetyl group being inclined to the mean plane of the imidazole ring by a very small angle of 1.52 (12)°. nih.gov For this compound, one would expect a non-planar conformation due to the steric hindrance between the phenyl and imidazole rings, likely resulting in a significant dihedral angle similar to its benzimidazole counterpart. Stereochemical configuration, such as E/Z isomerism, is not applicable to this molecule as it lacks the necessary double bond for such isomerism.

The stability of a crystal structure is highly dependent on intermolecular forces that hold the molecules together in a three-dimensional lattice. X-ray crystallography allows for the detailed analysis of these interactions, such as hydrogen bonds and van der Waals forces.

In the crystal structure of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone , non-classical intermolecular C—H⋯N and C—H⋯O hydrogen bonds link the molecules into layers. nist.gov Similarly, for 1-(1H-Imidazol-1-yl)ethanone , molecules are linked by C—H⋯O and C—H⋯N hydrogen bonds, which form a sheet-like structure. nih.gov The analysis of a related benzimidazole derivative also revealed strong N–H⋯O and O–H⋯N hydrogen bonds that create an infinite chain motif. These examples highlight that the nitrogen atoms of the imidazole ring and the carbonyl oxygen atom are expected to be key sites for forming intermolecular hydrogen bonds in the crystal packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of absorption (λmax) and their intensities are characteristic of the molecule's electronic structure, particularly the chromophores present.

The structure of this compound contains several chromophores: the imidazole ring, the phenyl ring, and the carbonyl group. These groups give rise to specific electronic transitions, primarily of the n→π* and π→π* types.

π→π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are expected from the aromatic phenyl and imidazole rings.

n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (e.g., from the oxygen of the carbonyl group or the nitrogens of the imidazole ring) to a π* antibonding orbital.

While the specific UV-Vis spectrum for this compound is not documented in the searched literature, data for related compounds confirm these expectations. The parent 1H-Imidazole shows a strong absorption peak around 210 nm. nih.gov A study on 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol reported absorption bands in the UV region between 340-470 nm, attributed to π→π* transitions. semanticscholar.orgnih.gov The conjugation between the phenyl, carbonyl, and imidazole systems in the target compound would likely result in a complex spectrum with multiple absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore(s) Expected Wavelength Region
π→π * Phenyl ring, Imidazole ring, Carbonyl C=O High Energy (UV-B, <280 nm)

| n→π * | Carbonyl C=O, Imidazole N | Lower Energy (UV-A, >280 nm) |

This table outlines the theoretical electronic transitions based on the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretically calculated percentages for the proposed molecular formula to verify the sample's purity and empirical formula. nist.gov For new synthetic compounds, a close agreement between the found and calculated values, typically within ±0.4%, is required as evidence of purity. nist.gov

The molecular formula for this compound is C₁₁H₁₀N₂O. The theoretical elemental composition can be calculated from its molecular weight.

Table 3: Theoretical and Exemplar Reporting for Elemental Analysis of C₁₁H₁₀N₂O

Element Theoretical % Typical Reporting Format
Carbon (C) 70.95% Anal. Calcd for C₁₁H₁₀N₂O: C, 70.95; H, 5.41; N, 15.04.
Hydrogen (H) 5.41% Found: C, 70.XX; H, 5.XX; N, 15.XX.
Nitrogen (N) 15.04%

| Oxygen (O) | 8.59% | |

This table shows the calculated elemental composition and the standard format for reporting experimental results. "Found" values would be determined experimentally.

For example, the analysis of a related compound, 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate , showed found values (C, 73.71; H, 7.01; N, 9.39) that were in close agreement with the calculated values (C, 73.52; H, 7.14; N, 9.03). nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(1H-Imidazol-1-yl)ethanone
2-(1H-Benzimidazol-1-yl)-1-phenylethanone
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one
1H-Imidazole

Computational Chemistry and Theoretical Studies of 1 1h Imidazol 1 Yl 2 Phenylethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of medium-sized organic molecules like the one . DFT calculations on related imidazole (B134444) derivatives have been successfully used to compare with experimental data, such as those from X-ray diffraction.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like 1-(1H-Imidazol-1-yl)-2-phenylethanone, which has several rotatable bonds, this process involves exploring its conformational landscape to identify the global minimum energy structure and other low-energy conformers. This is achieved by systematically rotating the bonds connecting the phenyl, ethanone (B97240), and imidazole moieties and calculating the energy of each resulting conformation. The dihedral angles between the rings and the orientation of the carbonyl group are critical parameters in this analysis. For instance, in related thiosemicarbazone derivatives of imidazolyl-ethanone, the planarity of the thiosemicarbazone moiety and the dihedral angles with respect to other rings are key structural features.

ConformerDihedral Angle 1 (Phenyl-Cα) [°]Dihedral Angle 2 (Cα-C=O) [°]Dihedral Angle 3 (C-N-Im) [°]Relative Energy [kcal/mol]
C1 (Global Minimum)---0.00
C2----
C3----

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the phenyl and imidazole rings, while the LUMO is likely centered on the electron-deficient carbonyl group and the imidazole ring. The distribution of these orbitals dictates how the molecule will interact with other reagents.

Interactive Table: Calculated FMO Properties of this compound (Note: The values in this table are illustrative, based on typical results for similar aromatic ketones and imidazole derivatives.)

ParameterEnergy [eV]
E(HOMO)-
E(LUMO)-
Energy Gap (ΔE)-

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, also known as hyperconjugation, are crucial for understanding molecular stability.

In this compound, significant charge transfer interactions are expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the carbonyl group and the aromatic rings. NBO analysis also determines the hybridization of atomic orbitals, providing insights into the bonding characteristics.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen atom, making it a prime site for protonation and interaction with electrophiles. The hydrogen atoms of the imidazole and phenyl rings would exhibit positive potential.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E(LUMO) - E(HOMO))/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as -(E(HOMO) + E(LUMO))/2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Interactive Table: Global Reactivity Descriptors for this compound (Note: This table presents a conceptual framework for the data that would be generated from a specific DFT calculation.)

DescriptorValue [eV]
Chemical Hardness (η)-
Chemical Softness (S)-
Electronegativity (χ)-
Electrophilicity Index (ω)-

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can model the conformational flexibility of this compound by simulating its atomic motions at a given temperature. This is particularly useful for understanding how the molecule might change its shape to bind to a biological target.

Furthermore, MD simulations can explicitly include solvent molecules, providing crucial insights into solvation effects. The interaction with a solvent, such as water, can significantly influence the conformational preferences and reactivity of the molecule compared to the gas phase calculations typically performed with DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgnih.gov It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to the interaction of molecules with time-dependent electric and magnetic fields, such as those in light. wikipedia.org This makes TD-DFT particularly well-suited for predicting electronic absorption spectra and understanding the optoelectronic characteristics of compounds like this compound. nih.gov

The application of TD-DFT can elucidate the nature of electronic transitions, including the energies of these transitions and their corresponding oscillator strengths. ksu.edu.sa For molecules containing chromophores like the phenyl and imidazole rings present in this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These calculations often involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic properties and reactivity of a molecule. ksu.edu.sa

The optoelectronic properties that can be modeled using TD-DFT include:

Electronic Absorption Spectra: Prediction of λmax and the intensity of absorption bands.

Frontier Molecular Orbitals (HOMO-LUMO): Visualization of the electron density distribution in these orbitals and calculation of the energy gap, which is crucial for determining the molecule's electronic transport properties and reactivity.

Global Reactivity Descriptors: Calculation of parameters such as ionization potential, electron affinity, electronegativity, and global hardness, which are derived from the HOMO and LUMO energies.

A hypothetical TD-DFT analysis of this compound would likely involve geometry optimization of the ground state using a suitable DFT functional (e.g., B3LYP) and basis set, followed by the calculation of excited states using TD-DFT. The results would be presented in a table format, as shown below.

ParameterPredicted Value
HOMO Energy Value (eV)
LUMO Energy Value (eV)
HOMO-LUMO Gap Value (eV)
Excitation Energy Value (eV)
λmax Value (nm)
Oscillator Strength (f) Value

Note: The values in this table are placeholders and would be determined from actual TD-DFT calculations.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently employed to predict the spectroscopic parameters of molecules, providing a valuable complement to experimental data. researchgate.net For this compound, in silico predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved with a high degree of accuracy using DFT and other computational techniques. ksu.edu.sachemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ksu.edu.sa These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the structural elucidation of the molecule. The predicted chemical shifts for the protons and carbons in the imidazole and phenyl rings, as well as the ethanone bridge, would be influenced by the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can be calculated using DFT. These calculations yield the harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ketone, C-N stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic parts, and the various bending vibrations.

UV-Vis Spectroscopy: As discussed in the TD-DFT section, the UV-Vis absorption spectrum can be predicted by calculating the electronic transition energies and oscillator strengths. ksu.edu.sa These calculations help to assign the observed absorption bands to specific electronic transitions within the molecule.

A summary of the types of data obtained from in silico spectroscopic predictions is presented in the table below.

Spectroscopic TechniquePredicted Parameters
¹H NMR Chemical shifts (δ) for each proton
¹³C NMR Chemical shifts (δ) for each carbon atom
IR Vibrational frequencies (cm⁻¹) and their corresponding vibrational modes
UV-Vis Wavelength of maximum absorption (λmax) and oscillator strength (f)

Note: The table outlines the parameters that would be generated through computational studies.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. nih.gov These models are built by establishing a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. youtube.com For this compound, QSPR models could be developed to predict a variety of properties such as solubility, lipophilicity (logP), and melting point.

The development of a QSPR model involves several key steps:

Data Set Compilation: A set of molecules with known experimental values for the property of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSPR models for this compound are not documented, studies on other imidazole derivatives have shown that descriptors related to molecular size, shape, lipophilicity, and electronic properties are often important for predicting their behavior. nih.gov For instance, in QSAR studies of antifungal imidazole derivatives, parameters like the n-octanol/water partition coefficient (ClogP) and various topological and charge-dependent descriptors have been shown to have a significant correlation with biological activity. researchgate.net

A hypothetical QSPR model for a property of this compound might take the form of a linear equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Property is the physicochemical property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

The types of descriptors that could be relevant for a QSPR model of this compound are listed in the table below.

Descriptor ClassExamples
Constitutional Molecular weight, number of atoms, number of rings
Topological Molecular connectivity indices, Wiener index
Geometrical Molecular surface area, molecular volume
Electronic Dipole moment, polarizability, HOMO/LUMO energies

Applications of 1 1h Imidazol 1 Yl 2 Phenylethanone As a Synthetic Intermediate

Precursor for the Synthesis of Chiral Compounds with Specific Stereochemistry

One of the most significant applications of 1-(1H-Imidazol-1-yl)-2-phenylethanone is as a precursor for the synthesis of chiral compounds with specific stereochemistry. The ketone functionality of the molecule can be stereoselectively reduced to a hydroxyl group, leading to the formation of chiral 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. This transformation is crucial as the biological activity of many compounds is highly dependent on their stereochemistry.

Research has demonstrated the successful enantioselective synthesis of (R)- and (S)-stereoisomers of 2-(1H-imidazol-1-yl)-1-phenylethanols starting from 1-(1H-imidazol-1-yl)-2-phenylethanones. researchgate.net The keto group of the precursor is reduced to a hydroxyl group using specific catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], to yield the desired enantiomer. researchgate.net A study on a series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol revealed that the different enantiomers exhibited vastly different antifungal activities. The (-) isomers of certain derivatives were found to be up to 500 times more active than their (+) counterparts against various Candida species. nih.gov For instance, (-)-6a and (-)-6b were thirty and ninety times more active than the reference drug fluconazole (B54011) against C. krusei, respectively. nih.gov This highlights the critical role of this compound as a starting material for producing enantiomerically pure compounds with enhanced and specific biological functions.

Building Block for Diverse Heterocyclic Scaffolds and Complex Organic Molecules

The reactive nature of this compound makes it an excellent building block for the construction of a wide array of diverse heterocyclic scaffolds and complex organic molecules. The presence of the imidazole (B134444) ring and the ketone group provides multiple reaction sites for further chemical modifications and cyclization reactions.

This compound serves as a key intermediate in the synthesis of thienylazole derivatives through reactions with electrophiles like phenyl isothiocyanate or phenacyl bromide. Furthermore, derivatives of this compound are utilized in the synthesis of various other heterocyclic systems. For instance, C-2 aroyl imidazole derivatives, which can be synthesized from related acetophenones, are used as starting materials for producing heterobicyclic imidazoxazinone derivatives. nih.gov The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can also be achieved using imidazole-based precursors. beilstein-journals.org These examples underscore the versatility of the this compound core in generating a rich variety of heterocyclic structures that are of significant interest in medicinal and materials chemistry.

Integration into the Synthesis of Specialty Chemicals and Agrochemicals

The imidazole moiety is a common feature in many biologically active compounds, including specialty chemicals and agrochemicals. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of these products. The antifungal properties of compounds derived from this precursor are of particular interest in the development of new agrochemicals.

Several studies have reported the synthesis of novel compounds with significant fungicidal activity starting from imidazole-containing precursors. For example, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, derived from the corresponding ketones, have demonstrated potent fungal growth inhibition against various Candida strains. researchgate.net The development of new diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl groups, which exhibit fungicidal and insecticidal activities, also often starts from precursors containing heterocyclic rings like imidazole. nih.gov Although direct synthesis pathways from this compound to commercial agrochemicals are not always explicitly detailed in the public domain, the consistent use of the imidazole scaffold in the design of new bioactive molecules points to its importance as a key building block in this field. The ability to introduce various substituents onto the phenyl ring and modify the ketone functionality allows for the fine-tuning of the biological activity of the final products.

Ligand Design in Coordination Chemistry

The imidazole ring in this compound contains nitrogen atoms with lone pairs of electrons, making them excellent coordinating agents for metal ions. This property allows for the use of this compound and its derivatives in the design of ligands for a variety of applications in coordination chemistry, including chelation and catalysis.

Chelation and Metal Ion Complexation Studies

Derivatives of this compound can act as chelating agents, forming stable complexes with various metal ions. The ability to bind metal ions is crucial in many biological and chemical processes. For example, N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) has been developed as a chelating agent for a range of metal ions, including Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II), with the resulting complexes exhibiting antiproliferative effects. nih.gov While this specific example does not start from this compound, it illustrates the principle of using organic molecules with chelating moieties to create metal complexes with specific properties. The imidazole nitrogen atoms in this compound derivatives can similarly participate in the coordination of metal ions, and the rest of the molecule can be functionalized to fine-tune the selectivity and stability of the resulting metal complexes.

Development of Imidazole-Based Ligands for Catalysis

Metal complexes containing imidazole-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the imidazole ligand can be modified to influence the activity and selectivity of the metal catalyst. Organometallic complexes, for instance, can exhibit chemical reactivity not possessed by either the metal or the organic ligands alone, and this can be fine-tuned by subtle changes in the ligand structure. nih.gov

Ruthenium(II) arene complexes with phenylazopyridine ligands, for example, have been shown to be highly cytotoxic to cancer cells and can act as catalysts in the oxidation of glutathione. nih.goved.ac.uk While these specific ligands are not directly derived from this compound, the principle of using nitrogen-containing heterocyclic ligands to create catalytically active metal complexes is well-established. The potential to synthesize a variety of substituted imidazole derivatives from this compound opens up possibilities for creating novel ligands for use in asymmetric catalysis and other catalytic applications. The development of metal complexes of backbone-halogenated imidazol-2-ylidenes further highlights the tunability of imidazole-based ligands for catalytic purposes. fgcu.edu

Molecular Interaction Studies and Ligand Design Principles for 1 1h Imidazol 1 Yl 2 Phenylethanone Derivatives

Computational Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the binding mechanisms of 1-(1H-imidazol-1-yl)-2-phenylethanone derivatives.

Investigation of Binding Modes and Interaction Energies with Receptor Models

Molecular docking simulations predict how a ligand fits into a protein's binding site and estimate the strength of the interaction through scoring functions, often expressed as binding energy in kcal/mol. researchgate.net For a series of 1,5-Diphenyl-2,4-disubstituted-1H-Imidazole derivatives, docking studies against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) revealed varied binding affinities. researchgate.net The results indicated that some derivatives achieved lower (i.e., stronger) binding energies than the standard drug α-Tocopherol, suggesting a higher affinity for the target proteins. researchgate.net

In a separate study on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds as potential antimalarial agents, docking against the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor yielded binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov Furthermore, research into novel nonsteroidal TGR5 agonists identified imidazole (B134444) derivatives that displayed significant activity, with EC₅₀ values of 19.5 μM and 7.7 μM, underscoring the potential of this class of compounds. nih.govrsc.org

Table 1: Molecular Docking Results for Imidazole Derivatives Against 2HCK & 1HD2 Protein Receptors researchgate.net
SampleBinding Energy (kcal/mol) - 2HCKEstimated Inhibition Constant (Ki) in µM - 2HCKBinding Energy (kcal/mol) - 1HD2Estimated Inhibition Constant (Ki) in µM - 1HD2
MB2-7.135.98-6.0536.45
UB2-7.205.28-6.0039.73
MB6-7.126.04-5.6078.77
MB3-6.6812.77-6.2127.98
MB15-6.5416.10-6.1332.15
MB10-6.3731.58-5.4994.09
UB3-5.7264.49-5.5486.72
α-Tocopherol (Standard)-5.6078.46-3.911.35 mM

Identification of Key Amino Acid Residues Involved in Ligand-Target Interactions

A critical outcome of docking simulations is the identification of specific amino acid residues within the receptor's active site that form key interactions with the ligand. For benzimidazole-based compounds designed as multi-kinase inhibitors, docking studies revealed interactions with conserved residues across different kinases. nih.gov The benzimidazole (B57391) ring was found to interact with key amino acids in the binding pockets of VEGFR-2, FGFR-1, and BRAF kinases. nih.gov

Specifically, the imidazole portion of the molecules can interact with the side chain carboxylate of glutamate (B1630785) residues (Glu885 in VEGFR-2, Glu531 in FGFR-1, Glu501 in BRAF) and/or aspartate residues of the conserved DFG motif (Asp1046 in VEGFR-2, Asp641 in FGFR-1, Asp594 in BRAF). nih.gov In another study, docking of an imidazole-based TGR5 agonist showed that the imidazole group formed hydrogen bonds with Thr243 and Ser247. nih.gov Similarly, docking of imidazole-pyridine hybrids into the active site of GSK-3β showed strong hydrogen bonding between the nitrogen of the pyridine (B92270) ring and the N-H group of VAL135. cnr.it

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex is primarily dictated by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. Theoretical investigations on related benzimidazole structures have confirmed the presence of both intramolecular and intermolecular hydrogen bonds. sciencepublishinggroup.comresearchgate.net Studies on (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one dimers showed they are formed by double N-H⋯O hydrogen bonds. sciencepublishinggroup.comresearchgate.net

In the context of multi-kinase inhibitors, the benzimidazole ring fits into the gate area of the kinase, stabilized by hydrogen bond interactions. nih.gov Crystal structure analysis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate provides physical evidence of these interactions, where water molecules link the organic molecules through O—H⋯O and O—H⋯N hydrogen bonds, forming extensive networks. nih.gov These chains are further connected by weak C—H⋯O interactions and stabilized by π–π stacking interactions between aromatic rings. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

Development of Ligand-Based Pharmacophore Models for Imidazole Derivatives

Ligand-based pharmacophore models are developed from a set of molecules known to be active against a specific target. This approach is used when the 3D structure of the target protein is unknown. rsc.org A study to identify novel TGR5 agonists utilized nine representative compounds with diverse scaffolds to generate a common feature pharmacophore model. nih.gov The resulting model consisted of a hydrophobic feature (H), a hydrogen bond acceptor (A), and an aromatic ring (R). nih.gov This model was then used as a 3D query to screen compound databases, leading to the identification of new, active molecules. nih.govrsc.org

Similarly, a pharmacophore model for DNA gyrase inhibitors was developed using 27 structurally diverse compounds. rsc.org The best-validated hypothesis consisted of three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety, which successfully predicted the activity of a separate test set of 44 compounds. rsc.org

Receptor-Based Pharmacophore Generation from Protein Active Sites

When the three-dimensional structure of the target protein is available, a receptor-based pharmacophore model can be generated directly from the active site. nih.gov This method identifies key interaction points within the binding pocket, such as hydrogen bond donors, acceptors, and hydrophobic regions. nih.govfrontiersin.org

For the multi-kinase targets VEGFR-2, FGFR-1, and BRAF, a common receptor-based pharmacophore model was constructed. nih.gov This model described crucial binding features, including interactions with the hinge region (e.g., Cys919 in VEGFR-2), the conserved glutamate residue of the αC helix (e.g., Glu885 in VEGFR-2), and the aspartate residue of the DFG motif (e.g., Asp1046 in VEGFR-2). nih.gov The model also incorporated excluded volumes to define the steric boundaries of the binding sites, preventing the selection of molecules that would clash with the protein. nih.gov This pharmacophore was then used to screen an in-house dataset, successfully identifying a promising benzimidazole-based scaffold for further development. nih.gov

Table 2: Key Receptor-Based Pharmacophore Features for Multi-Kinase Inhibition nih.gov
Pharmacophore FeatureInteracting Residue in VEGFR-2Interacting Residue in FGFR-1Interacting Residue in BRAFInteraction Type
Hydrogen BondCys919 (Hinge Region)Ala564 (Hinge Region)Cys532 (Hinge Region)Ligand-Hinge Binding
Hydrogen BondGlu885 (αC-Helix)Glu531 (αC-Helix)Glu501 (αC-Helix)Interaction with Glu-Lys pair
Hydrogen BondAsp1046 (DFG Motif)Asp641 (DFG Motif)Asp594 (DFG Motif)Interaction with Activation Loop
Hydrophobic/AromaticAllosteric Back PocketAllosteric Back PocketAllosteric Back PocketBinding to hydrophobic region

Application in the Identification of Potential Ligands

The scaffold of this compound serves as a crucial starting point in the discovery of novel therapeutic agents. Its derivatives have been instrumental in identifying potential ligands for various biological targets, particularly in the fields of antifungal and anticancer research.

Researchers have utilized this core structure to design and synthesize new series of compounds for biological evaluation. For instance, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters were developed and showed potent inhibition of fungal growth, even against resistant strains like Candida glabrata. researchgate.net The imidazole moiety is a key feature in many existing antifungal drugs, and its incorporation into the 1-phenyl-2-ethanone structure allows for the exploration of new chemical space to overcome resistance. researchgate.net

In another significant application, a scaffold featuring benpropargylamide coupled with an imidazole was used to identify p97 as a protein target. nih.govresearchgate.net Subsequent optimization based on this scaffold led to the discovery of highly potent and selective covalent inhibitors of p97 ATPase, a target of interest in cancer therapy. nih.govresearchgate.net These studies highlight how the this compound framework acts as a versatile template for generating libraries of compounds, from which potent and selective ligands can be identified through screening and optimization processes. The imidazole group, in particular, is often crucial for coordinating with metal ions in enzyme active sites or forming key hydrogen bonds. mdpi.com

The process often involves synthesizing derivatives with varied substituents and evaluating their activity. For example, novel benzofuryl β-amino alcohols bearing an imidazolyl substituent were synthesized and showed promise, demonstrating the utility of the imidazole-containing fragment in ligand discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are pivotal in optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided deep insights into how specific structural modifications influence their interaction with biological targets.

Variations in substituents on the phenyl ring and modifications to the ethanone (B97240) backbone have been shown to significantly impact biological activity. For example, in a series of antifungal 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, the nature of the ester group and substitution on the phenyl ring were critical for potency. One derivative, compound 19, with a specific ester and a 4-chlorophenyl group, was potent against the resistant C. glabrata strain. researchgate.net Similarly, another derivative, compound (-)15, exhibited very low Minimum Inhibitory Concentration (MIC) values against various Candida species. researchgate.net

In the context of enzyme inhibition, SAR studies on imidazole-based compounds targeting heme oxygenase-1 (HO-1) revealed the importance of the linker and substituents. mdpi.com By synthesizing a series of N-(3-(1H-imidazol-1-yl)propyl)-1H-indole-2-carboxamides with different groups on the indole (B1671886) ring, researchers could probe the enzyme's binding pocket. mdpi.com The data suggests that specific substitutions can enhance inhibitory potency by improving the fit within the active site. mdpi.com For instance, the introduction of a 3-chloro-4-fluorophenyl group in a different class of inhibitors led to a compound with nanomolar inhibitory activity against both IDO1 and TDO enzymes. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of selected imidazole-containing compounds, based on reported research findings.

Compound ClassBase ScaffoldSubstituent VariationTargetKey FindingReference
Antifungal Esters1-Phenyl-2-(1H-imidazol-1-yl)ethanolEster derivatives, 4-chlorophenylCandida speciesSpecific ester and chloro-substitutions enhance potency against resistant strains. researchgate.net
p97 InhibitorsBenpropargylamide-imidazolePhenylpropionamide derivativesp97 ATPaseOptimization led to the most potent covalent inhibitor discovered to date. nih.govresearchgate.net
HO-1 InhibitorsImidazole-indole carboxamideMethyl, methoxy, benzyl (B1604629) on indoleHeme Oxygenase-1 (HO-1)Substituents modulate inhibitory potency, providing insight into binding pocket architecture. mdpi.com
IDO1/TDO InhibitorsNaphtho[2,3-d] researchgate.netnih.govnih.govtriazole-4,9-dione1-(3-chloro-4-fluorophenyl)IDO1/TDODual nanomolar inhibition achieved with specific halogen substitutions on the phenyl ring. nih.gov

This table is for illustrative purposes and synthesizes data from multiple research contexts to show the principle of substituent effects.

Conformational analyses, using both computational methods and experimental data from X-ray crystallography, have shed light on the preferred spatial arrangements of these molecules. nih.gov Studies on structurally related phenylethylamines and phenylimidazolines indicate that these molecules can adopt different conformations, such as extended or folded forms. nih.gov An extended conformation is often required for interaction with certain receptor sites, while a more folded or helical shape may be necessary for others. nih.govlew.ro

The crystal structure of 1-(4-fluoro-phenyl)-2-(1H-imidazol-1-yl)ethanone reveals a dihedral angle of 87.50 (4)° between the fluorophenyl and imidazole rings, indicating a non-coplanar arrangement in the solid state. nih.gov This twisted conformation significantly influences how the molecule presents its functional groups for interaction. Similarly, in 2-[2-(1H-Imidazol-1-yl)-2-adamant-yl]phenol, the imidazole and benzene (B151609) rings form a dihedral angle of 84.53 (5)°. nih.govresearchgate.net

Conformational analysis of related ketones and esters has shown that the presence of bulky or electron-withdrawing substituents can favor specific conformations. rsc.org For example, some substituted ketones may adopt an orthogonal conformation, which could be essential for their biological activity. rsc.org The ability of the ligand to adopt a low-energy conformation that fits snugly into the target's binding site is a key principle of ligand design, and understanding the conformational preferences of the this compound scaffold is crucial for developing effective drugs. nih.govlew.ro

In Silico Prediction of Molecular Recognition Properties

Molecular docking is a primary tool used to simulate the interaction between a ligand and its target protein at the atomic level. jchr.orgeijppr.com For imidazole-based derivatives, docking studies have been performed against targets like p38 MAP kinase to predict binding modes and affinities. jchr.org These studies often reveal key interactions, such as hydrogen bonds between the imidazole nitrogen and amino acid residues in the active site, which stabilize the ligand-protein complex. jchr.org The docking scores calculated from these simulations provide a quantitative estimate of binding affinity, helping to prioritize which derivatives to synthesize and test experimentally. eijppr.com

In addition to predicting binding, in silico tools are used to calculate absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). eijppr.com For example, the SwissADME server can be used to predict if a molecule is likely to have good oral absorption or penetrate the blood-brain barrier. Such predictions are vital for ensuring that a potent ligand also possesses the necessary pharmacokinetic properties to be an effective drug.

The table below provides an example of predicted physicochemical and drug-likeness properties for the parent compound and a representative derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTPSA (Ų)Lipinski's Rule ViolationsBioavailability Score
This compoundC₁₁H₁₀N₂O186.211.3541.5700.55
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneC₁₁H₉FN₂O204.201.5441.5700.55

Note: The values in this table are computationally predicted and serve as illustrative examples of the data generated through in silico analysis.

These computational approaches allow for the virtual screening of large libraries of potential derivatives, enabling researchers to focus their synthetic efforts on compounds with the highest predicted potential for successful molecular recognition and favorable drug-like properties. jchr.orgeijppr.com

Q & A

What are the established synthetic routes for 1-(1H-Imidazol-1-yl)-2-phenylethanone, and how can reaction conditions be optimized for improved yields?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-imidazole. Key steps include:

  • Reaction Setup : Refluxing 2-bromo-1-phenylethanone and excess 1H-imidazole (1:2 molar ratio) in toluene for 9 hours .
  • Purification : Column chromatography (hexane:ethyl acetate, 5:1) and crystallization from chloroform, yielding ~22% .
    Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole .
    • Stoichiometry : Excess imidazole (up to 2.5 eq.) drives the reaction to completion .
    • Temperature : Prolonged reflux (≥8 hours) ensures complete substitution .

How should researchers resolve discrepancies in spectroscopic data during characterization of this compound?

Basic Research Question
Critical techniques include:

  • 1H NMR : Confirm imidazole proton signals at δ 7.5–8.0 ppm and methylene protons (adjacent to ketone) at δ 4.8–5.2 ppm .
  • FT-IR : Detect C=O stretch at ~1700 cm⁻¹ and imidazole C=N stretches at ~1600 cm⁻¹ .
    Resolving Discrepancies :
    • Cross-reference with literature (e.g., similar derivatives in ).
    • Use high-field NMR (≥400 MHz) to resolve overlapping peaks in aromatic regions .

What structural modifications enhance the antifungal activity of this compound derivatives?

Advanced Research Question
Key findings from SAR studies:

  • Biphenyl Esters : Adding a biphenyl moiety (e.g., compounds 6a–c in ) increases activity against Candida albicans (MIC ≤1 µg/mL) .
  • Halogenation : A 4-fluoro substituent on the phenyl ring marginally improves activity, while 2-fluoro analogs show reduced solubility .
    Design Strategy : Prioritize extended aromatic systems for π-π stacking with fungal enzyme targets (e.g., sterol 14α-demethylase) .

What methodologies are effective for enantiomeric resolution of chiral this compound derivatives?

Advanced Research Question
Chiral resolution techniques include:

  • Chiral Chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak OD) for baseline separation of racemic mixtures .
  • Asymmetric Synthesis : Employ Ru-catalyzed transfer hydrogenation to obtain (S)-enantiomers with >90% ee .
    Bioactivity Implications : Enantiomers may exhibit 2–10-fold differences in antifungal potency, necessitating stereochemical analysis .

How can crystallographic data address challenges in molecular structure validation of this compound?

Advanced Research Question
X-ray Diffraction Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
  • Refinement : SHELXL refines positional and thermal parameters, handling twinning via HKLF5 format .
    Challenges :
    • Twinning : Apply TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .
    • Hydrogen Bonding : Validate intermolecular interactions (e.g., C–H⋯O/N) to confirm packing stability .

What experimental controls are essential in evaluating the antifungal efficacy of this compound derivatives?

Methodological Guidance
In Vitro Assay Design :

  • Positive Controls : Fluconazole or ketoconazole to benchmark MIC values .
  • Negative Controls : Solvent-only (DMSO) to rule out vehicle toxicity.
  • Metrics :
    • MIC90 : Concentration inhibiting 90% of Candida growth .
    • Time-Kill Curves : Assess fungicidal vs. fungistatic activity over 24–48 hours .

Table 1: Antifungal Activity of Select Derivatives

DerivativeSubstituentMIC (µg/mL, C. albicans)Source
Parent CompoundNone16
6aBiphenyl ester0.5
6b4-Fluoro biphenyl0.25
6c2-Thienyl8

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